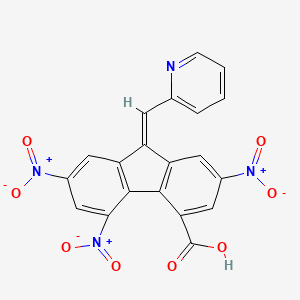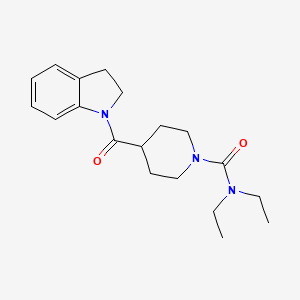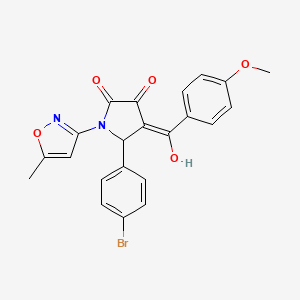![molecular formula C26H21N3O2 B5438060 3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438060.png)
3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, also known as MIQ, is a synthetic compound that has attracted considerable attention from the scientific community due to its potential therapeutic applications. MIQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide important information for the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of medicine.
Synthesis Methods
3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-(1-methyl-1H-indol-3-yl)acetaldehyde with 3-(2-methoxyphenyl)acrylic acid, followed by cyclization with ammonium acetate. Another method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetaldehyde with 3-(2-methoxyphenyl)acetonitrile, followed by cyclization with hydrochloric acid.
Scientific Research Applications
3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-28-17-18(19-9-4-6-12-22(19)28)15-16-25-27-21-11-5-3-10-20(21)26(30)29(25)23-13-7-8-14-24(23)31-2/h3-17H,1-2H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNIANBRROBNPF-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
![5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5437987.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5438020.png)
![N-(2-{4-[(6-chloropyridin-3-yl)methyl]morpholin-2-yl}ethyl)-N'-ethylurea](/img/structure/B5438031.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5438038.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-pyrazinecarboxamide](/img/structure/B5438039.png)
![N-[2-(1-adamantyloxy)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5438048.png)


![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide](/img/structure/B5438075.png)

![N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide](/img/structure/B5438092.png)